Anti-Tubercular Potency Deficit vs. 2-Ethyl-PABs: C2-Unsubstituted Benzimidazole as a Definitive Negative Control
In the 2015 J. Med. Chem. PAB SAR study, 2-ethyl-1-(4-phenoxybutyl)-1H-benzo[d]imidazole (Compound 6) exhibited MIC = 1.1 μM and TC₅₀ = 21 μM (SI = 19) against M. tuberculosis H37Rv. Critically, all four 2-methyl analogs (Compounds 7–10) were inactive (MIC > 20 μM), demonstrating that C2-substitution is not merely potency-modulating but essential for any detectable anti-TB activity [1]. The target compound (CAS 1051941-73-1) lacks any C2 substituent and is therefore predicted to fall into the MIC > 20 μM inactive category, making it a structurally matched negative control for experiments where 2-ethyl-PABs (e.g., MIC 0.040–1.1 μM range in the 2017 follow-up study) serve as active tool compounds [2]. No other commercially accessible benzimidazole offers this precise combination of PAB scaffold identity with confirmed C2-unsubstituted inactivity.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Predicted MIC > 20 μM (inferred from C2-methyl analog data; no direct measurement available) |
| Comparator Or Baseline | 2-Ethyl-1-(4-phenoxybutyl)-1H-benzo[d]imidazole (Compound 6): MIC = 1.1 μM; 2-methyl analogs (7–10): MIC > 20 μM |
| Quantified Difference | ≥18-fold reduction vs. 2-ethyl analog; complete loss of detectable activity |
| Conditions | M. tuberculosis H37Rv aerobic liquid culture; MIC defined as minimum concentration for complete growth inhibition; data from Chandrasekera et al. 2015 Table 1 |
Why This Matters
This compound provides a validated negative-control scaffold that shares the PAB core and phenoxybutyl linker with active 2-ethyl-PABs but eliminates target engagement, enabling rigorous SAR interpretation and target-validation experiments.
- [1] Chandrasekera NS, Alling T, Bailey MA, Files M, Early JV, Ollinger J, Ovechkina Y, Masquelin T, Desai PV, Cramer JW, Hipskind PA, Odingo JO, Parish T. Identification of Phenoxyalkylbenzimidazoles with Antitubercular Activity. J Med Chem. 2015;58(18):7273-7285. Table 1. View Source
- [2] Chandrasekera NS, Bailey MA, Files M, Alling T, Florio SK, Ollinger J, Ovechkina Y, Parish T. Improved Phenoxyalkylbenzimidazoles with Activity against Mycobacterium tuberculosis Appear to Target QcrB. ACS Infect Dis. 2017;3(12):898-916. Table 4: most potent analogs with MIC = 0.040 μM. View Source
